Phenindamine hydrochloride

Description

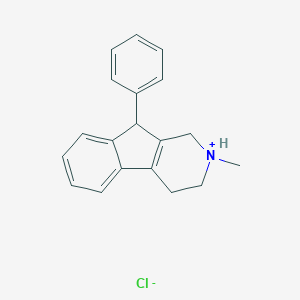

Structure

3D Structure of Parent

Properties

CAS No. |

5503-08-2 |

|---|---|

Molecular Formula |

C19H20ClN |

Molecular Weight |

297.8 g/mol |

IUPAC Name |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |

InChI |

InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H |

InChI Key |

QOBFRYKYYDPOEC-UHFFFAOYSA-N |

SMILES |

C[NH+]1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[Cl-] |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |

Related CAS |

82-88-2 (Parent) |

Synonyms |

2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-methyl-9-phenyl-2-azafluorene Hydrochloride; 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504; Thephorin Hydrochloride; |

Origin of Product |

United States |

Molecular Mechanisms of Action and Pharmacodynamics of Phenindamine Hydrochloride

Competitive Antagonism at Histamine (B1213489) H1 Receptors

Phenindamine (B164606) hydrochloride functions as a competitive antagonist at histamine H1 receptors. drugbank.comfrontiersin.orgsemanticscholar.orgdrugbank.comuspharmacist.com This means it binds to the same site on the H1 receptor as histamine but does not activate the receptor. drugbank.comsemanticscholar.org By occupying the receptor, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. frontiersin.orgsemanticscholar.org This antagonism reduces the intensity of allergic reactions and tissue responses mediated by histamine release. drugbank.comsemanticscholar.orguspharmacist.com

It is also established that different isomers of a compound can have varying pharmacological activity. Research has shown that the 4a,9a isomer of phenindamine is more pharmacologically active than the 9,9a isomer, indicating that the spatial arrangement of the molecule is crucial for optimal receptor binding. researchgate.net

The interaction between an antagonist and its receptor is a dynamic process characterized by association (kon) and dissociation (koff) rate constants. These kinetic parameters determine the binding affinity (Kd = koff/kon) and the residence time of the drug at the receptor (1/koff), which can influence the duration of action. jiaci.orgnih.gov For many second-generation antihistamines, a long residence time at the H1 receptor contributes to their prolonged therapeutic effect. jiaci.org

Specific kinetic data for the interaction of phenindamine hydrochloride with H1 receptors are not detailed in the available literature. However, as a first-generation antihistamine, it engages in a competitive and reversible binding process at the H1 receptor. frontiersin.orgnih.gov The clinical effectiveness of phenindamine relies on maintaining a sufficient concentration at the receptor sites to successfully compete with endogenous histamine.

The binding of phenindamine to the H1 receptor induces and stabilizes a particular conformation of the receptor protein. Phenindamine is described as a semi-rigid H1-antagonist, which makes it a valuable tool for studying the receptor-bound conformation. drugbank.com For optimal interaction, it is understood that the two aryl moieties of the antihistamine must adopt a non-coplanar conformation.

Pharmacophore models suggest that the basic nitrogen atom of phenindamine forms an ionic hydrogen bond with the aspartic acid residue at position 116 (Asp116) of the H1 receptor. nih.govdrugbank.comvu.nl Furthermore, the aromatic rings of the antagonist likely interact with aromatic amino acid residues within the receptor's binding pocket, such as Trp167, Phe433, and Phe436. drugbank.com

Many H1-antihistamines, and likely phenindamine, are inverse agonists. This means they not only block the action of histamine but also bind to and stabilize the inactive conformation of the H1 receptor. This action shifts the equilibrium of the receptor population towards the inactive state, reducing the basal or constitutive activity of the receptor even in the absence of histamine.

Broader Receptor Interactions and Pharmacological Profile

Beyond its primary effects on histamine H1 receptors, this compound interacts with other receptor systems, which contributes to its broader pharmacological effects. drugbank.com

This compound is known to exhibit notable anticholinergic properties. This is a characteristic shared by many first-generation antihistamines. This effect is due to its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. The blockade of these receptors in both the central and peripheral nervous systems can lead to a reduction in bodily secretions and smooth muscle spasms. This anticholinergic activity can contribute to some of its therapeutic effects in treating symptoms like a runny nose.

There is no direct evidence to suggest that this compound acts as an inhibitor of amine oxidases, such as monoamine oxidase (MAO). While interactions between phenindamine and MAO inhibitors (MAOIs) have been reported, these are generally attributed to the potentiation of anticholinergic effects or other complex drug-drug interactions rather than direct inhibition of the enzyme by phenindamine. uspharmacist.comjiaci.org In fact, one study in rabbits demonstrated that phenindamine did not produce the fatal hyperpyrexia seen with some other antihistamines when administered after pretreatment with the MAOI phenelzine (B1198762), suggesting a lack of significant interaction in that model.

Cross-Reactivity and Selectivity Studies with Other Neurotransmitter Receptors

This compound, a first-generation antihistamine, is known primarily for its antagonism of the histamine H1 receptor. medtigo.comnih.gov However, its therapeutic and side-effect profile is also defined by its interaction with other neurotransmitter systems. First-generation agents are characterized by their ability to interact with a variety of receptors, including muscarinic, adrenergic, serotonergic, and dopamine (B1211576) receptors. auburn.edu

Table 1: Receptor Interaction Profile for First-Generation Antihistamines

| Receptor Target | Interaction | Associated Pharmacological Effect |

|---|---|---|

| Histamine H1 | Antagonism/Inverse Agonism | Alleviation of allergic symptoms. drugbank.comgpatindia.com |

| Muscarinic Acetylcholine | Antagonism | Anticholinergic effects (e.g., dry mouth). auburn.edupatsnap.com |

| Adrenergic | Antagonism | Potential for cardiovascular side effects. auburn.edu |

Central Nervous System Penetration and Related Molecular Events

The ability of phenindamine to induce central nervous system (CNS) effects, such as sedation, is directly linked to its capacity to cross the blood-brain barrier (BBB). patsnap.comsmpdb.ca

Mechanisms of Blood-Brain Barrier Translocation by this compound

First-generation antihistamines like phenindamine readily penetrate the blood-brain barrier, largely due to their lipophilic (fat-soluble) nature. auburn.edusmpdb.ca The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.

The primary mechanism for the translocation of lipophilic molecules like phenindamine across the BBB is passive diffusion. This process does not require energy and depends on the molecule's ability to dissolve in the lipid membranes of the endothelial cells. While passive diffusion is key, some H1-antagonists may also utilize carrier-mediated transport systems. nih.gov For instance, studies with the H1-antagonist mepyramine suggest the existence of a common transporter for basic drugs. nih.gov However, first-generation antihistamines, in general, appear to penetrate the rat brain substantially, independent of the P-glycoprotein (Pgp) efflux pump, which often limits the brain penetration of other drugs. nih.gov

Molecular Basis of Central Histamine Receptor Inhibition

Once phenindamine crosses the blood-brain barrier, it exerts its central effects by binding to histamine H1 receptors on neurons. patsnap.comnih.gov Histamine in the CNS acts as a neurotransmitter that promotes wakefulness and alertness. patsnap.com

Phenindamine, like other H1-antihistamines, functions as an inverse agonist rather than a simple antagonist. nih.gov H1 receptors exhibit a degree of constitutive activity, meaning they can signal even without being bound by an agonist like histamine. nih.gov Phenindamine binds to the H1 receptor and stabilizes it in an inactive conformation. This action not only blocks the binding of endogenous histamine but also reduces the receptor's basal signaling activity. nih.govdrugbank.com This inhibition of central histaminergic neurotransmission is the molecular basis for the sedative effects commonly associated with phenindamine and other first-generation antihistamines. patsnap.comsmpdb.ca

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Histamine |

| Acetylcholine |

| Dopamine |

| Serotonin |

Synthetic Chemistry and Analogue Development of Phenindamine Hydrochloride

Established Synthetic Pathways for Phenindamine (B164606) Hydrochloride

The synthesis of phenindamine hydrochloride is a well-documented process that relies on classical organic reactions to construct its complex indenopyridine core.

The conventional synthesis of phenindamine involves a multi-step sequence starting from simple, commercially available precursors. gpatindia.com A widely recognized pathway utilizes acetophenone (B1666503), methylamine (B109427), and formaldehyde (B43269) as the primary building blocks. gpatindia.com

The synthesis proceeds as follows:

Mannich Reaction: Acetophenone undergoes a reaction with methylamine and formaldehyde to yield β,β'-(methylamino)bis-(propiophenone). gpatindia.com

Intramolecular Aldol (B89426) Condensation: The resulting bis-adduct is then treated with a base, such as sodium hydroxide (B78521), to facilitate an intramolecular aldol condensation. This step forms the piperidine (B6355638) ring, resulting in the intermediate 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine. gpatindia.com

Cyclization and Dehydration: The piperidine intermediate is subsequently treated with a strong acid, like concentrated hydrogen bromide, which catalyzes a cyclization and dehydration reaction. This key step forms the fused indene (B144670) ring system, yielding 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine. gpatindia.com

Reduction: The final step involves the reduction of the dihydroindenopyridine intermediate to produce phenindamine. gpatindia.com The resulting base is then typically converted to its more stable tartrate or hydrochloride salt. core.ac.uknih.gov

Table 1: Key Intermediates in Phenindamine Synthesis

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Acetophenone | 1-phenylethan-1-one | Starting material, provides the phenyl group and adjacent carbons. gpatindia.com |

| Methylamine | Methanamine | Source of the nitrogen atom for the piperidine ring. gpatindia.com |

| Formaldehyde | Methanal | Acts as a carbon linker in the initial Mannich reaction. gpatindia.com |

| 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine | - | Piperidine intermediate formed via aldol condensation. gpatindia.com |

The synthesis of phenindamine is characterized by several fundamental organic reaction mechanisms. The initial formation of the piperidine ring occurs through a Mannich reaction followed by an acid-catalyzed aldol condensation. core.ac.uk The crucial cyclization to form the tricyclic indenopyridine system involves the protonation of the 4-hydroxyl group of the piperidine intermediate, leading to the loss of water and formation of a carbocation. core.ac.ukbath.ac.uk An intramolecular electrophilic attack by the alkene on the phenyl ring, followed by a second dehydration, completes the ring closure. core.ac.ukbath.ac.uk

Catalytic reduction plays a definitive role in establishing the final structure and stereochemistry of phenindamine and its analogues. The reduction of the dihydroindenopyridine precursor (2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine) or the tetrahydro-analogue (phenindamine itself) can lead to different isomers. rsc.org For instance, the position of the double bond within the indene ring system can be influenced by the reduction conditions, with analogues having the double bond at the 4a,9a position being noted for potentially higher pharmacological activity compared to the typical 9,9a position. bath.ac.uk

Optimization strategies often focus on controlling the stereochemistry of the final product and improving yields. The choice of dehydrating agent (e.g., hydrobromic acid or sulfuric acid) and reaction temperatures can influence the efficiency of the cyclization step. bath.ac.uk Furthermore, controlled catalytic hydrogenation is a key strategy to influence the final double bond isomerism within the indene ring system.

Design and Synthesis of Novel Phenindamine Analogues

The rigid framework of phenindamine makes it an attractive scaffold for designing new compounds to probe receptor interactions. Research has focused on modifying the core structure by altering substituents on the nitrogen atom, the aryl ring, and by modifying the degree of saturation in the ring system.

One of the primary strategies for developing new analogues is the modification of the substituent at the N-2 position of the piperidine ring. core.ac.uk This is often achieved by synthesizing the N-dealkylated precursor and subsequently realkylating it with various substituents. core.ac.uk This approach allows for the introduction of a wide range of alkyl and arylalkyl groups. The synthesis of these N-2 substituted analogues generally follows the established pathway for phenindamine, but utilizes different primary or secondary amines in the initial Mannich reaction or in the realkylation step. bath.ac.uk This has led to the successful synthesis of both 2-alkyl-9-phenyl-2,3,4,4a-tetrahydro-lH-indeno[2,1-c]pyridines and 2-alkyl-9-phenyl-2,3,4,9-tetrahydro-lH-indeno[2,1-c]pyridines. core.ac.ukbath.ac.uk

Table 2: Examples of Synthesized N-2 Substituted Phenindamine Analogues

| Compound No. | N-2 Substituent (R) |

|---|---|

| researchgate.net | CH₃ |

| CH₂CH₃ | |

| CH₂Ph | |

| CH₂CH₂Ph | |

| Butyl | |

| CH(CH₂CH₃)₂ | |

| Hexyl | |

| Cyclohexyl | |

| Cyclohexylmethyl |

Source: Adapted from research on novel phenindamine analogues. bath.ac.uk

Altering the electronic and steric properties of the molecule through aryl substitution is another significant avenue in analogue development. A synthetic route for novel aryl-substituted phenindamine analogues has been explored, focusing on their synthesis and stereochemical analysis. core.ac.ukbath.ac.uk This involves modifying the starting acetophenone precursor to introduce substituents on the phenyl ring. The introduction of different aryl groups can influence the molecule's interaction with target receptors. For example, the synthesis of various 1-aryl-3-phenethylamino-1-propanone hydrochlorides and their cyclized piperidinol derivatives demonstrates the feasibility of introducing a range of substituted aryl groups (e.g., 4-CH₃C₆H₄, 4-ClC₆H₄, 4-BrC₆H₄) into structures related to phenindamine precursors.

The synthesis of fully-reduced, or hexahydroindenopyridine, analogues provides insight into the stereochemical requirements for biological activity. core.ac.uk Catalytic reduction of phenindamine (2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine) or its dihydro-precursor proceeds stereospecifically to yield the all-cis-2,3,4,4a,9,9a-hexahydro-derivative. rsc.org This all-cis isomer is sterically crowded. Treatment of this compound with an alkali can cause epimerization at the C-9 position, leading to the formation of a thermodynamically more stable trans-isomer, which relieves steric compression. rsc.org The study of these fully reduced analogues is valuable for establishing structure-activity relationships related to the stereochemistry of the fused ring system. core.ac.uk

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Methylamine |

| Formaldehyde |

| β,β'-(methylamino)bis-(propiophenone) |

| 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine |

| 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine |

| Phenindamine tartrate |

| 2-alkyl-9-phenyl-2,3,4,4a-tetrahydro-lH-indeno[2,1-c]pyridines |

| 2-alkyl-9-phenyl-2,3,4,9-tetrahydro-lH-indeno[2,1-c]pyridines |

| 1-aryl-3-phenethylamino-1-propanone hydrochlorides |

| 3-aroyl-4-aryl-1-phenethyl-4-piperidinols |

| 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine |

Stereoselective Synthesis Approaches for Phenindamine and its Analogues

The biological activity of phenindamine is known to be stereoselective, with the S-enantiomer demonstrating a greater affinity for the H1-histamine receptor. gpatindia.comresearchgate.netvu.nl This understanding has driven research into stereoselective synthesis methods to produce the more active enantiomer preferentially. The development of pharmacophoric models for the H1-antagonist binding site has underscored the importance of the three-dimensional arrangement of functional groups for effective receptor interaction. researchgate.netbenchchem.com

A key aspect of synthesizing phenindamine analogues involves the strategic relocation of the indene double bond. While phenindamine typically has the double bond at the 9,9a position, analogues with the double bond at the 4a,9a position have been synthesized and are noted for potentially greater pharmacological activity. benchchem.comcore.ac.uk The synthesis can yield both 2-alkyl-9-phenyl-2,3,4,4a-tetrahydro-lH-indeno[2,1-c]pyridines and 2-alkyl-9-phenyl-2,3,4,9-tetrahydro-lH-indeno[2,1-c]pyridines. core.ac.uk The control of reaction conditions during catalytic reduction steps can influence whether the kinetic or the more stable thermodynamic product is formed. benchchem.com

The synthesis of the core structure often begins with a Mannich reaction involving acetophenone, methylamine, and formaldehyde to produce β,β'-(methylamino)bis-(propiophenone). gpatindia.com This intermediate is then treated with sodium hydroxide to form 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine. Subsequent reaction with concentrated hydrogen bromide yields 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine, which is then reduced to obtain the final phenindamine structure. gpatindia.com The stereochemical outcome of these reactions is critical for the activity of the resulting compounds.

Chemical Derivatization and Structural Modification for Research Probes

To investigate the structure-activity relationships (SAR) and to develop probes for receptor studies, chemical derivatization of the phenindamine scaffold is a crucial strategy. Modifications often target the N-2 position of the piperidine ring.

N-Dealkylation and Subsequent Realkylation Strategies

A primary method for creating phenindamine analogues involves the N-dealkylation of the tertiary amine, followed by realkylation with various substituents. This allows for the exploration of how different groups at the N-2 position affect receptor binding and activity.

A common strategy for N-dealkylation employs reagents like 2,2,2-trichloroethyl chloroformate. For instance, 2-benzyl-9-phenyl-2,3,4,4a-tetrahydro-lH-indeno[2,1-c]pyridine can be treated with this reagent to yield a carbamate (B1207046) intermediate. bath.ac.uk Subsequent cleavage of this intermediate, often using zinc and acetic acid under reflux, affords the N-dealkylated secondary amine, 9-phenyl-2,3,4,4a- and 2,3,4,9-tetrahydro-lH-indeno[2,1-c]pyridine hydrochloride, as an isomeric mixture. bath.ac.uk This secondary amine serves as a versatile precursor for introducing new alkyl or arylalkyl groups (N-realkylation), enabling the synthesis of a library of novel phenindamine derivatives for further pharmacological evaluation. bath.ac.uk General chemical methods for N-dealkylation of tertiary amines, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates, are widely applied in medicinal chemistry and can be adapted for phenindamine derivatives. nih.gov

Synthesis of Isomeric Forms and Their Separation

The synthesis of phenindamine and its analogues often results in the formation of various isomers, including constitutional isomers (regioisomers) and stereoisomers (enantiomers and diastereomers). The position of the double bond in the indene ring system is a key determinant of isomeric forms. Syntheses can produce a mixture of the 9,9a- and the more pharmacologically active 4a,9a-isomers. core.ac.uk The formation of these different isomers necessitates robust methods for their separation and purification to study their individual properties. bath.ac.uk

The presence of a chiral center at the C4a or C9 position means that phenindamine analogues exist as enantiomers. core.ac.uk Given the stereoselective nature of the H1-receptor, separating these enantiomers is critical. researchgate.netvu.nl High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary technique for this purpose. For example, the enantiomers of phenindamine tartrate have been successfully separated using a mobile phase of acetonitrile (B52724) and aqueous triethylammonium (B8662869) acetate (B1210297) on a column containing β-cyclodextrin hydrate. core.ac.uk The criteria for successful chiral separation using this method include the presence of an aromatic substituent and an electronegative atom near the chiral center. core.ac.uk

Capillary electrophoresis (CE) with a dual cyclodextrin (B1172386) system has also been demonstrated as an effective technique for the simultaneous chiral separation of several H1-antihistamines, including phenindamine. researchgate.net The development of such analytical methods is essential not only for isolating specific isomers for research but also for quality control in the synthesis of single-enantiomer drugs. bath.ac.uk

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Molecular Architecture on H1 Receptor Affinity

The general pharmacophore for first-generation H1 receptor antagonists, including phenindamine (B164606), consists of two aromatic rings, a flexible spacer, and a tertiary aliphatic amine. nih.govacs.orgimrpress.com The specific arrangement and properties of these components are critical for optimal binding to the H1 receptor.

The diaryl substitution pattern is a crucial feature for significant H1 receptor affinity. auburn.edu In phenindamine, this is represented by a phenyl group and the fused ring system of the indene (B144670) moiety. For optimal interaction with the H1 receptor, these two aromatic systems must be able to adopt a non-coplanar conformation relative to each other. auburn.edu This non-planar arrangement is also observed in tricyclic antihistamines where the aromatic systems are linked. auburn.edu

Research on related H1 antagonists has shown that substitutions on these aromatic rings can influence potency. For instance, the introduction of a halogen atom, such as chlorine or bromine, at the para-position of a phenyl ring can enhance antihistaminic activity. sips.org.in This is exemplified by the increased potency of chlorpheniramine (B86927) and brompheniramine (B1210426) compared to their parent compound, pheniramine (B192746). sips.org.in Conversely, substituting lipophilic groups at the 2-position of the aromatic ring generally leads to decreased antihistaminic activity. auburn.edu

Table 1: Effect of Aromatic Ring Substitution on H1 Antagonist Activity

| Compound | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Pheniramine | Unsubstituted Phenyl | Baseline | sips.org.in |

| Chlorpheniramine | para-Chloro substitution | Increased Potency | sips.org.in |

| Brompheniramine | para-Bromo substitution | Increased Potency | sips.org.in |

A spacer group connects the diaryl system to the terminal amine. slideshare.netramauniversity.ac.in In H1 antagonists, this is typically a two or three-atom carbon chain. ramauniversity.ac.in This chain length results in a distance of approximately 5 to 6 angstroms between the center of the diaryl rings and the terminal nitrogen atom in the molecule's extended conformation, a distance considered optimal for receptor binding. ramauniversity.ac.ingpatindia.com

Phenindamine's rigid indene structure incorporates what can be considered a distorted, trans alkene within its framework, which acts as the spacer. auburn.edu Branching of the alkyl chain generally reduces antihistaminic activity, with some exceptions like promethazine. ramauniversity.ac.in The nature of the atom connecting the aryl groups and the alkyl chain (designated as 'X') can be a carbon, oxygen, or nitrogen atom, defining different classes of antihistamines. ramauniversity.ac.in

For maximum H1 antagonist activity, the terminal nitrogen atom should be a tertiary amine. ramauniversity.ac.in This amine group, which has a pKa in the range of 8.5 to 10, is presumed to be protonated and form an ionic bond with an acidic residue, specifically the carboxylate group of an aspartic acid (Asp107 in the human H1 receptor), at the receptor site. auburn.eduramauniversity.ac.innih.govnih.gov This interaction is considered essential for the binding of H1 antagonists. nih.gov

The tertiary amine can be part of a flexible alkyl chain or incorporated into a heterocyclic ring, as seen in phenindamine's piperidine (B6355638) ring, without loss of high antihistaminic activity. auburn.eduramauniversity.ac.in The structure of this amine is a key component of the pharmacophore for H1 antagonists. nih.govacs.org

Stereochemical Determinants of Pharmacological Activity

The three-dimensional structure, or stereochemistry, of phenindamine and related compounds plays a significant role in their pharmacological activity due to the specific geometry of the H1 receptor binding site.

In unsaturated propylamine (B44156) derivatives, which are structurally related to phenindamine, a significant difference in activity is observed between the geometric isomers (E- and Z-isomers). Generally, the E-isomers are found to be substantially more potent H1 antagonists than their corresponding Z-isomers. gpatindia.com For example, in the case of triprolidine, the E-isomer is reported to be about 600 to 1000 times more potent than the Z-isomer. sips.org.in This highlights the stringent stereochemical requirements of the H1 receptor for optimal ligand binding. Phenindamine itself can be viewed as containing a distorted trans (E-like) alkene within its rigid ring system. auburn.edu

Table 2: Potency of E/Z Isomers in Propylamine Antihistamines

| Compound | Isomer | Relative Potency | Reference |

|---|---|---|---|

| Triprolidine | E-isomer | ~600-1000x more potent | sips.org.in |

| Z-isomer | Baseline | sips.org.in |

Many H1 antagonists possess a chiral center, leading to the existence of enantiomers. In vitro studies have consistently shown that these enantiomers exhibit stereoselective binding to the H1 receptor. auburn.edu For several alkylamine antihistamines, the S-enantiomers demonstrate a greater affinity for H1 histamine (B1213489) receptors compared to the R-enantiomers. gpatindia.com This stereoselectivity is also observed in other classes of H1 antagonists; for instance, in pheniramine and carbinoxamine (B1668352) derivatives, the enantiomers with the S-configuration have higher H1-receptor affinity. auburn.edu Similarly, for cetirizine, the (R)-enantiomer (levocetirizine) shows a higher affinity and longer residence time at the H1 receptor than the (S)-enantiomer. nih.gov This indicates that the spatial arrangement of the atoms in the S-configuration allows for a more favorable interaction with the chiral environment of the receptor binding site. auburn.edunih.gov

Chirality in Drug-Receptor Interactions of Phenindamine Analogues

Chirality, the property of "handedness" in molecules, is a critical determinant of biological activity. In the context of phenindamine and its analogues, the spatial arrangement of atoms around a chiral center can significantly influence how the drug interacts with its receptor target. nih.gov The concept of a "three-point fit" model, where three specific points on a drug molecule must align with corresponding sites on the receptor, helps to explain why one enantiomer (the eutomer) is often more active than its mirror image (the distomer). nih.govresearchgate.net

For many antihistamines, including analogues of phenindamine, stereoselectivity is a well-documented phenomenon. bath.ac.uk Research has shown that for alkyl amine antihistamines, S-enantiomers generally exhibit a greater affinity for H1 histamine receptors. gpatindia.com This stereospecificity underscores the importance of a precise three-dimensional arrangement for optimal receptor binding and subsequent pharmacological effect. While one enantiomer may be responsible for the desired therapeutic action, the other might be inactive or even contribute to adverse effects. mdpi.com The separation and individual testing of enantiomers, often achieved through techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are therefore crucial steps in drug development. core.ac.uk

Positional Isomerism and Antihistaminic Efficacy

The placement of double bonds and substituents within the phenindamine scaffold gives rise to positional isomers, each with a distinct pharmacological profile.

Impact of Indene Double Bond Relocation (e.g., 9,9a vs. 4a,9a)

A key structural feature of phenindamine is the double bond within its indene ring system. The free base of phenindamine can exist as a mixture of two isomers, with the double bond located at either the 9,9a or the 4a,9a position. However, most of its salts are 9,9a isomers.

Crucially, research has demonstrated that the position of this indene double bond is a major factor in determining antihistaminic activity. bath.ac.ukcore.ac.uk Studies have shown that relocating the double bond from the 9,9a position to the 4a,9a site can result in analogues with enhanced pharmacological activity. bath.ac.ukcore.ac.uk In fact, the clinically used phenindamine tartrate (Thephorin) is a 4a,9a-ene isomer. Conversely, aryl-substituted 9,9a-ene analogues of phenindamine have shown little to no antihistaminic activity. This highlights the critical requirement for the double bond to be in the 4a,9a position for optimal efficacy.

Computational Chemistry and Molecular Modeling in SAR Analysis

In recent years, computational methods have become indispensable tools for understanding the complex interplay between a drug molecule and its receptor at an atomic level.

Docking Studies and Receptor-Ligand Interaction Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govsarjournal.com These studies have been instrumental in visualizing the interaction between phenindamine and the histamine H1 receptor. By predicting the binding mode and affinity, researchers can gain insights into the key interactions that drive the antagonist effect. nih.gov

For H1 antagonists like phenindamine, docking studies have helped to identify crucial amino acid residues within the receptor's binding pocket that interact with the drug molecule. researchgate.net For instance, one study reported a MolDock Score (Grid) of -93.257 for phenindamine, indicating a strong predicted binding affinity for the H1 receptor. These computational predictions, when combined with experimental data, provide a powerful approach for rational drug design. nih.gov

Pharmacophore Modeling for Phenindamine Hydrochloride and Analogues

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. core.ac.uk For H1 antagonists, these models typically include two aromatic rings and a basic nitrogen atom. nih.gov

Early pharmacophoric models for H1 antagonists were developed using a series of potent and rigid compounds, including phenindamine. These models have evolved to incorporate the flexibility of the ligand and the interacting residues of the receptor. nih.gov A significant finding from these studies is that a simple atom-to-atom matching is insufficient; the model must account for the specific interactions with receptor residues, such as the ionic hydrogen bond between the basic nitrogen of the antagonist and an aspartic acid residue (Asp116) in the H1 receptor. researchgate.netnih.gov Furthermore, these models have helped to designate the absolute bioactive configuration of phenindamine as (S). By understanding the key features of the pharmacophore, medicinal chemists can design novel analogues with improved affinity and selectivity for the H1 receptor. researchgate.net

Preclinical Pharmacological Evaluation and in Vitro/in Vivo Research Paradigms

In Vitro Pharmacological Characterization

In vitro studies are fundamental in characterizing the direct interaction of a compound with its biological target. For phenindamine (B164606), these have centered on its affinity for and functional antagonism of histamine (B1213489) H1 receptors.

Competitive Binding Assays with H1 Receptors

Competitive binding assays are utilized to determine the affinity of a drug for a specific receptor. In the case of phenindamine, these assays demonstrate its ability to compete with histamine for binding sites on the H1 receptor. drugbank.com Such studies typically involve the use of a radiolabeled ligand that has a known high affinity for the H1 receptor. By measuring the displacement of the radioligand by increasing concentrations of phenindamine, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. These values provide a quantitative measure of phenindamine's binding affinity for the H1 receptor.

Table 1: Competitive Binding Assay Parameters for H1 Receptor Antagonists This table is illustrative of the types of data generated from competitive binding assays and is not specific to phenindamine hydrochloride due to a lack of available data in the search results.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

|---|---|---|---|---|

| Mepyramine | Histamine H1 Receptor | [³H]mepyramine displacement | 1.2 | frontiersin.org |

| Doxepin | Histamine H1 Receptor | [³H]mepyramine displacement | 0.03 | frontiersin.org |

| Levocetirizine | Histamine H1 Receptor | [³H]mepyramine displacement | 30.9 | frontiersin.org |

Functional Antagonist Assays in Isolated Tissue Preparations (e.g., guinea-pig ileum)

Functional antagonist assays in isolated tissue preparations, such as the guinea-pig ileum, provide insight into the physiological effect of a drug. The guinea-pig ileum contains smooth muscle that contracts in response to histamine. nih.gov In this experimental setup, the ability of phenindamine to inhibit histamine-induced contractions is measured.

Studies have shown that phenindamine acts as a competitive antagonist of histamine in the guinea-pig ileum. ru.nl This means that phenindamine binds to the H1 receptors on the ileum's smooth muscle cells, preventing histamine from binding and eliciting a contractile response. The antagonistic effect can be overcome by increasing the concentration of histamine. The potency of phenindamine in this assay is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response. isciii.es Research has demonstrated that phenindamine tartrate is a more potent histamine antagonist on the isolated guinea pig's ileum compared to phenindamine hydrobromide. core.ac.uk

Table 2: Functional Antagonism of Histamine-Induced Contractions in Guinea-Pig Ileum This table illustrates the type of data obtained from functional antagonist assays.

| Antagonist | pA2 Value | Reference |

|---|---|---|

| Mepyramine | 9.46 | isciii.es |

| Diphenhydramine (B27) | 8.02 | isciii.es |

| Pethidine | 6.13 | isciii.es |

Cellular Signaling Pathway Modulation Studies

Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. smpdb.ca

As an antagonist, phenindamine blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor. smpdb.ca Consequently, it inhibits the downstream signaling events, including the increase in intracellular calcium levels. smpdb.ca Some first-generation antihistamines have also been noted to interfere with the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. smpdb.ca This action can lead to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

In Vivo Pharmacological Investigations in Animal Models (Mechanism-Focused)

In vivo studies in animal models are crucial for understanding the systemic effects of a drug and its mechanism of action in a living organism.

Assessment of Histaminergic Pathway Modulation in Animal Systems

In animal models, phenindamine has been shown to effectively antagonize the effects of histamine. For instance, it can protect animals against lethal doses of histamine and reduce histamine-induced hypotension. core.ac.uk Studies in dogs have also indicated that phenindamine tartrate can reduce histamine-induced gastric acid secretion by approximately 30%, suggesting a potential moderate H2-histamine antagonist activity. core.ac.uk

Furthermore, in a model using the protozoan Tetrahymena thermophila, phenindamine was shown to counteract the increase in phagocytic activity induced by histamine, demonstrating its H1 antagonist effect in a whole-organism system. ejournals.eu

Evaluation of Central Nervous System Effects in Animal Behavioral Models

As a first-generation antihistamine, phenindamine readily crosses the blood-brain barrier and can exert effects on the central nervous system (CNS). smpdb.ca These effects are primarily due to the blockade of H1 receptors in the brain, which are involved in regulating arousal, the sleep-wake cycle, and cognitive functions. drugbank.comnih.gov

Animal behavioral models are used to assess these CNS effects. For example, the sedative properties of first-generation antihistamines can be evaluated by measuring changes in spontaneous motor activity or by observing potentiation of the effects of other CNS depressants. researchgate.net While specific behavioral studies focusing solely on phenindamine are not detailed in the provided search results, it is known that first-generation antihistamines as a class can cause sedation and other CNS effects like nervousness and insomnia. smpdb.ca Studies on other H1-receptor antagonists in rats have shown that they can behave like antidepressants in certain animal tests. researchgate.net The disruption of the central histaminergic system is thought to be a potential factor in behavioral disorders. researchgate.net

Studies on Amine Oxidase Inhibition in Animal Tissues

A thorough review of preclinical pharmacological literature reveals a notable scarcity of studies specifically designed to evaluate the direct inhibitory effects of this compound on amine oxidase enzymes, such as monoamine oxidase (MAO-A and MAO-B), in animal tissues. While the primary mechanism of action for phenindamine is established as H1 histamine receptor antagonism, its potential interaction with other enzyme systems has been less extensively investigated. drugbank.comcriver.com

Despite the lack of direct in vitro or in vivo enzyme inhibition assays quantifying the potency (e.g., IC50 or Ki values) of this compound as an amine oxidase inhibitor, some indirect evidence and structural considerations suggest a potential for interaction with this class of enzymes. For instance, warnings against the concomitant use of phenindamine tartrate with monoamine oxidase inhibitors (MAOIs) exist, primarily due to the potential for intensifying anticholinergic side effects. researchgate.net This suggests a clinically relevant pharmacodynamic interaction, although it does not definitively characterize phenindamine as a direct MAO inhibitor.

One study investigating the interaction between various antihistamines and the MAOI phenelzine (B1198762) in rabbits found that phenindamine, unlike some other antihistamines, did not induce a fatal hyperpyrexia. mdpi.com This finding indicates that while an interaction occurs, its nature and consequences may differ from those of other antihistamines that might have more direct or potent effects on monoamine pathways when combined with an MAOI.

From a structural standpoint, phenindamine contains a tetrahydropyridine (B1245486) ring. researchgate.net This structural motif is present in various known monoamine oxidase inhibitors, which has led to the investigation of other tetrahydropyridine-based compounds for their MAO inhibitory potential. researchgate.netacs.orgresearchgate.net However, the presence of this moiety alone is not sufficient to conclude that this compound possesses significant MAO inhibitory activity without dedicated enzymatic studies.

Data Tables

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound Purity and Analysis

Chromatographic methods are fundamental in assessing the purity of phenindamine (B164606) hydrochloride and separating its various forms.

High-Performance Liquid Chromatography (HPLC) for Analogue Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of phenindamine and its related compounds. scribd.com A specific HPLC procedure has been developed to determine the presence of isophenindamine, a potential impurity in phenindamine tartrate bulk powder. nih.gov This method utilizes a reversed-phase column with a mobile phase comprised of methanol, 0.001 M nitric acid (HNO₃), and silver nitrate. nih.gov The stability of phenindamine can also be monitored using HPLC, and this method has been employed to detect any potential isomerization products. google.com

Furthermore, HPLC has been instrumental in the investigation of novel phenindamine analogues. core.ac.uk The synthesis of these analogues can result in different isomers, and HPLC is used to separate and isolate these compounds. core.ac.uk For instance, both 2-alkyl-9-phenyl-2,3,4,4a-tetrahydro-l//-indeno[2,l-c]pyridines and 2-alkyl-9-phenyl-2,3,4,9-tetrahydro-l//-indeno[2,l-c]pyridines have been successfully isolated using HPLC techniques. core.ac.uk The interaction of phenindamine with human serum albumin (HSA) has also been studied, with affinity constants evaluated using chromatographic methods. researchgate.net

Interactive Data Table: HPLC Methods for Phenindamine Analysis

| Analyte | Matrix | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Isophenindamine | Phenindamine Tartrate Bulk Powder | Reversed-phase | Methanol, 0.001 M HNO₃, Silver Nitrate | Not Specified | nih.gov |

| Phenindamine | Pharmaceutical Formulations | Not Specified | Not Specified | HPLC Assay | google.com |

| Phenindamine Analogues | Reaction Mixture | LC-ABZ column with β-cyclodextrin | Acetonitrile (B52724) and aqueous triethylammonium (B8662869) acetate (B1210297) (pH 4) | Not Specified | core.ac.ukbath.ac.uk |

Chiral Chromatography for Enantiomeric Resolution

Phenindamine possesses a chiral center, meaning it can exist as different stereoisomers or enantiomers. wikipedia.org Chiral chromatography is essential for separating these enantiomers, which can exhibit different pharmacological activities. core.ac.uk Various chromatographic methods, including HPLC with chiral stationary phases, have been employed for the enantiomeric purity control of antihistamines like phenindamine. researchgate.net

The separation of phenindamine enantiomers has been achieved using HPLC with a β-cyclodextrin hydrate-containing column and a mobile phase of acetonitrile and aqueous triethylammonium acetate. core.ac.ukbath.ac.uk This technique is based on the principle that the substrate should contain an aromatic substituent and an electronegative atom, with the chiral center positioned closely to the aromatic group. core.ac.uk These criteria are met by phenindamine analogues. core.ac.uk Research has demonstrated the successful chiral separation of specific phenindamine analogues, such as the 9,9a isomer where R=Et and R=CH2CH2Ph. core.ac.ukbath.ac.uk Affinity electrokinetic chromatography (AEKC) has also been used to study the enantioselective binding of phenindamine to human plasma proteins, revealing a high enantioselectivity. nih.govresearchgate.net

Interactive Data Table: Chiral Separation of Phenindamine

| Technique | Chiral Selector | Mobile/Electrolyte System | Observation | Reference |

|---|---|---|---|---|

| HPLC | β-cyclodextrin hydrate | Acetonitrile and aqueous triethylammonium acetate (pH 4) | Baseline separation of enantiomers achieved. | core.ac.ukbath.ac.uk |

| Affinity Electrokinetic Chromatography (AEKC) | Human Serum Albumin (HSA) | Not Specified | Highest enantioselectivity (ES = 2.5) for binding to plasma proteins among the antihistamines tested. | researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise three-dimensional structure and conformational preferences of phenindamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been crucial in establishing the structure and geometry of phenindamine and its analogues in solution. These studies have revealed that the free base of phenindamine exists as a mixture of two isomers that differ in the position of the double bond (either 9-9a or 4a-9a). researchgate.net In contrast, most of its salts are 9-9a isomers. researchgate.net An exception is the clinically used tartrate salt, which is a 4a-9a ene. researchgate.net

Furthermore, NMR studies have shown that salts of both double bond types can exist in solution as mixtures of protonated epimers. Conformational analysis of the fused tetrahydropyridine (B1245486) ring in phenindamine has identified two different boat-like conformations with a small energy difference. vu.nl The N-methyl group can exist in either an equatorial or axial position, leading to four possible low-energy conformers. vu.nl

Interactive Data Table: NMR Findings for Phenindamine

| Form of Phenindamine | Key NMR Finding | Reference |

|---|---|---|

| Free Base | Exists as a mixture of two isomers with the double bond at the 9-9a or 4a-9a position. | researchgate.net |

| Most Salts | Exist as 9-9a isomers. | researchgate.net |

| Tartrate Salt | Exists as a 4a-9a ene. | researchgate.net |

| Salts (general) | Can exist as a mixture of protonated epimers in solution. |

Mass Spectrometry in Elucidating Metabolic Pathways (excluding human data)

Mass spectrometry (MS) is a powerful tool for studying the metabolism of drugs by identifying their metabolites. While specific studies on the non-human metabolic pathways of phenindamine are not extensively detailed in the provided context, the principles of using MS for such investigations are well-established. For instance, mass spectrometry has been used for the analysis of diene analogues of phenindamine, although under low eV electron ionization, extensive fragmentation was not observed due to the stability of the ring system. bath.ac.uk

In broader applications, ambient mass spectrometry imaging is a strategy used to map the distribution of exogenous drugs and their metabolites in tissues, such as the rat brain, to understand their microregional distribution and identify metabolic nodes and pathways. nih.gov Furthermore, high-resolution mass spectrometry coupled with liquid chromatography (UPLC QTOF-MS) has been employed in nonhuman primates to analyze serum samples for global metabolomic and lipidomic changes following the administration of other pharmaceutical compounds, demonstrating the capability of this technique to monitor metabolic profiles. nih.gov

Emerging Research Frontiers and Translational Opportunities

Exploration of Phenindamine (B164606) Hydrochloride Analogues for Novel Receptor Selectivity

The exploration of phenindamine analogues is a key area of research aimed at developing compounds with enhanced potency and selectivity for histamine (B1213489) receptors, potentially leading to improved therapeutic profiles. core.ac.uk Research has focused on the synthesis and stereochemical analysis of new N-2 substituted phenindamine analogues. core.ac.uk A primary goal of this research is to create novel analogues that could serve as potent H1-histamine antagonists. core.ac.uk

One synthetic approach involves relocating the indene (B144670) double bond from the 9,9a position to the more pharmacologically active 4a,9a site. core.ac.uk This structural modification has led to the isolation of both 2-alkyl-9-phenyl-2,3,4,4a-tetrahydro-lH-indeno[2,l-c]pyridines and 2-alkyl-9-phenyl-2,3,4,9-tetrahydro-lH-indeno[2,l-c]pyridines. core.ac.uk The investigation into these structural analogues aims to understand the stereochemistry and conformational factors that influence their activity as histamine receptor antagonists. core.ac.uk

The table below summarizes key structural modifications being explored in phenindamine analogues.

| Structural Modification | Target Site | Potential Outcome |

| N-2 Substitution | Piperidine (B6355638) Ring | Altered receptor affinity and selectivity |

| Indene Double Bond Relocation | Indene Core | Enhanced pharmacological activity |

| Aryl-Substitution | Phenyl Group | Modified binding characteristics |

These efforts to synthesize and characterize novel phenindamine analogues are crucial for developing next-generation antihistamines with potentially new therapeutic applications. core.ac.uk

Investigation of Phenindamine Hydrochloride's Modulation of Non-Histaminergic Pathways

While phenindamine's primary action is blocking the H1 histamine receptor, research suggests it may also modulate non-histaminergic pathways, which could account for its broader pharmacological effects. wikipedia.orgsmpdb.ca As an anticholinergic agent, phenindamine's activity extends beyond histamine-mediated pathways. wikipedia.org

The modulation of ion channels represents a significant non-histaminergic mechanism. For instance, histamine H1-receptor stimulation has been shown to have opposite effects on the delayed rectifier potassium currents, IKs and IKr, in guinea-pig atrial cells. nih.gov Specifically, it enhances the slow component (IKs) and inhibits the rapid component (IKr). nih.gov This modulation is mediated by the H1-receptor but involves distinct intracellular signaling pathways, with the enhancement of IKs being dependent on protein kinase C. nih.gov

Furthermore, the broader field of sensory nerve signaling highlights the complexity of pathways that can be modulated. Itch, for example, can be transmitted via both histaminergic and non-histaminergic pathways. aau.dk Non-histaminergic itch involves receptors like the Mas-related G-protein coupled receptors (Mrgpr) and ion channels such as Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1. aau.dknih.gov While direct modulation of these channels by phenindamine has not been extensively studied, its ability to influence neuronal signaling opens the possibility of cross-talk between histaminergic and non-histaminergic pathways.

The table below outlines potential non-histaminergic pathways that could be influenced by phenindamine.

| Pathway | Potential Target | Effect |

| Cholinergic System | Muscarinic Receptors | Anticholinergic effects |

| Ion Channel Modulation | Delayed Rectifier K+ Channels (IKs, IKr) | Altered cardiac cell repolarization nih.gov |

| Sensory Nerve Signaling | TRP Channels (TRPA1, TRPV1) | Potential modulation of non-histaminergic itch and pain nih.gov |

Further investigation into these non-histaminergic actions is warranted to fully understand the therapeutic potential and side-effect profile of phenindamine and its analogues.

Application of Omics Technologies in Understanding this compound's Cellular Impact

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the comprehensive cellular impact of this compound. researchgate.netardigen.com Although specific omics studies on phenindamine are not yet prevalent, the methodologies provide a clear framework for future research. These technologies can move beyond a single target and reveal the broader network of molecular changes induced by the drug. researchgate.net

Transcriptomics (RNA sequencing): This could identify genes whose expression is altered following phenindamine treatment, providing insights into the cellular pathways affected. For example, it could reveal changes in the expression of genes related to inflammation, cell signaling, or neuronal function beyond the H1 receptor. nih.gov

Proteomics: This approach analyzes changes in protein levels and post-translational modifications. researchgate.net It could be used to identify the direct and indirect protein targets of phenindamine and map its impact on cellular signaling cascades. researchgate.netnih.gov

Metabolomics: By profiling changes in small-molecule metabolites, metabolomics can provide a functional readout of the cellular state after drug exposure. nih.gov This could help to elucidate the metabolic pathways influenced by phenindamine and identify potential biomarkers of its effect.

The integration of multi-omics data can provide a holistic view of phenindamine's mechanism of action, helping to uncover novel therapeutic applications and understand potential toxicity mechanisms. researchgate.netardigen.com

The table below details how different omics technologies could be applied to phenindamine research.

| Omics Technology | Potential Application for Phenindamine Research | Expected Insights |

| Transcriptomics | Profiling gene expression changes in cells treated with phenindamine. | Identification of regulated genes and pathways; understanding of off-target effects. nih.gov |

| Proteomics | Analyzing protein expression and modification changes post-treatment. | Elucidation of signaling cascades; identification of novel protein-drug interactions. researchgate.net |

| Metabolomics | Measuring changes in endogenous small molecules. | Understanding of metabolic reprogramming; discovery of functional biomarkers. nih.gov |

| Genomics | Studying genetic variations that influence response to phenindamine. | Insights into pharmacogenomics and personalized medicine applications. nih.gov |

These advanced technologies hold the key to a deeper understanding of phenindamine's cellular impact, paving the way for more targeted and effective therapeutic strategies.

Development of Advanced Computational Models for this compound Drug Discovery

Advanced computational modeling is revolutionizing the discovery and design of new drugs, and these techniques are highly applicable to the development of novel phenindamine analogues. nih.govdrugtargetreview.com Structure-based drug design, which relies on the three-dimensional structure of the target protein, is particularly relevant since the crystal structure of the histamine H1 receptor has been determined. nih.gov

Molecular Docking and Virtual Screening: These methods can be used to predict how new phenindamine analogues will bind to the H1 receptor. nih.gov By screening large virtual libraries of compounds, researchers can identify candidates with high predicted affinity and selectivity, prioritizing them for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical relationship between the chemical structure of phenindamine analogues and their biological activity. mdpi.comresearchgate.net These models generate contour maps that highlight which structural features are important for receptor binding, guiding the rational design of more potent molecules. mdpi.com

Generative Molecular Design: Newer approaches using artificial intelligence, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can design novel molecules from scratch. researchgate.net These models can be trained to generate molecules with desired properties, such as high affinity for the H1 receptor and selectivity against other receptors, accelerating the discovery of new therapeutic leads. researchgate.net

The table below summarizes the application of various computational models in the context of phenindamine drug discovery.

| Computational Method | Description | Application to Phenindamine |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. nih.gov | Simulating the binding of phenindamine analogues to the H1 receptor active site. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. mdpi.com | Guiding the modification of the phenindamine scaffold to improve potency and selectivity. |

| Virtual Screening | Computationally screening large libraries of compounds against a target. nih.gov | Identifying novel compounds with a phenindamine-like core structure for further investigation. |

| Generative Molecular Design | Using AI to generate novel chemical structures with desired properties. researchgate.net | Creating entirely new molecules optimized for H1 receptor antagonism and selectivity. |

By integrating these computational approaches, the drug discovery process for phenindamine-related compounds can be made more efficient and targeted, ultimately accelerating the development of new and improved medicines. nih.gov

Q & A

Q. Q1. What are the key physicochemical properties of phenindamine hydrochloride relevant to preclinical studies?

Methodological Answer :

- Solubility : this compound exhibits moderate solubility in water (40 mg/mL at 25°C), which is critical for in vitro assays. Use polar solvents like ethanol or DMSO for stock solutions, and validate solubility via UV-Vis spectroscopy or HPLC .

- Stability : Conduct accelerated stability studies under varying pH (1–9) and temperatures (4°C, 25°C, 40°C) to assess degradation kinetics. Monitor using HPLC-MS to identify degradation products .

- Partition Coefficient (LogP) : Determine LogP via shake-flask method to predict membrane permeability. Compare experimental values with computational predictions (e.g., ChemAxon) .

Q. Q2. How should researchers safely handle this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating procedures, employ fume hoods and N95 respirators .

- Decontamination : Clean spills with 70% ethanol or 0.1 M NaOH. Validate decontamination efficiency using wipe tests analyzed via LC-MS .

- Waste Disposal : Neutralize aqueous solutions to pH 7 before disposal. Solid waste should be incinerated at >800°C to prevent environmental contamination .

Advanced Research Questions

Q. Q3. How can researchers optimize experimental designs for evaluating this compound’s antihistaminergic efficacy in vivo?

Methodological Answer :

- Animal Models : Use murine models (e.g., BALB/c mice) sensitized with ovalbumin to simulate allergic responses. Measure histamine levels via ELISA in serum and tissue homogenates .

- Dose-Response Curves : Apply a three-parameter logistic model (Hill equation) to calculate EC₅₀ values. Include positive controls (e.g., diphenhydramine) and negative controls (saline) .

- Statistical Power : Use G*Power software to determine sample size (α=0.05, power=0.8). Account for inter-individual variability by stratifying groups by weight and age .

Q. Q4. How can contradictory data on this compound’s receptor selectivity be resolved?

Methodological Answer :

- Binding Assays : Perform radioligand displacement assays (e.g., [³H]-mepyramine for H₁ receptors) with varying Mg²⁺ concentrations to assess ion-dependent binding .

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with structurally related antagonists (e.g., chlorpheniramine). Validate with mutagenesis studies on key receptor residues (e.g., Asp³·³² in H₁R) .

- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies. Adjust for publication bias using funnel plots and Egger’s test .

Q. Q5. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer :

- LC-MS/MS : Optimize ionization parameters (ESI+, m/z 412.2→291.1 for phenindamine). Use deuterated internal standards (e.g., phenindamine-d₅) to correct matrix effects .

- Microdialysis : Couple with HPLC-UV to measure free drug concentrations in extracellular fluid. Calibrate probes in vitro with Ringer’s solution .

- Pharmacokinetic Modeling : Fit concentration-time data to a two-compartment model using Phoenix WinNonlin. Calculate AUC, Cmax, and t₁/₂ with non-parametric methods .

Methodological Guidance for Data Interpretation

Q. Q6. How should researchers address variability in this compound’s metabolic stability across species?

Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human, rat, mouse) incubated with NADPH. Identify metabolites via UPLC-QTOF and compare fragmentation patterns with reference libraries .

- CYP Inhibition Assays : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates. Apply IC₅₀ shift assays to distinguish competitive vs. time-dependent inhibition .

- Cross-Species Scaling : Use allometric scaling (exponent = 0.75) to predict human clearance from preclinical data. Validate with PBPK modeling (e.g., GastroPlus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.